3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
Properties
IUPAC Name |
3-[(4-ethenylphenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-3-15-7-9-16(10-8-15)14-28-21-23-22-19-20(26)24(11-12-25(19)21)17-5-4-6-18(13-17)27-2/h3-13H,1,14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEJOUIHWZFTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)C=C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, ortho esters, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to form specific interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural Comparison
Key comparisons include:
Key Observations :
- Electron Effects : The 3-methoxyphenyl group in the target compound donates electron density via the methoxy (-OCH3) group, contrasting with electron-withdrawing fluorine in the 7-(3-fluorophenyl) analog .
- Steric Bulk : The target compound’s 3-substituent is sterically bulkier than the 2-chlorophenylmethyl group in , which may influence receptor binding or metabolic stability.
Physicochemical Properties
- Molecular Weight : The target compound (~390.43 g/mol) is heavier than simpler analogs (e.g., 230.20 g/mol for ) due to its extended aromatic substituents.
- Solubility : The 3-methoxyphenyl group may enhance aqueous solubility slightly compared to halogenated analogs (e.g., ), though the bulky 3-substituent likely reduces it.
- Stability : Sulfanyl (-S-) linkages, as in the target compound and , are prone to oxidation, whereas ether (e.g., methoxy) or carbonyl groups (e.g., ) offer greater stability.
Biological Activity
The compound 3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one represents a novel addition to the family of triazolo[4,3-a]pyrazine derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities. The specific structural features of this compound suggest potential applications in various therapeutic areas.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 358.44 g/mol. The presence of a sulfanyl group , multiple aromatic rings, and a triazolo-pyrazine scaffold positions it as a candidate for significant biological activity.
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit notable antibacterial properties. For instance, derivatives similar to the compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. A study reported that certain triazolo derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Compound | MIC against Staphylococcus aureus | MIC against Escherichia coli |
|---|---|---|
| 2e | 32 μg/mL | 16 μg/mL |
| 3 | 64 μg/mL | 32 μg/mL |
This suggests that compounds with similar structures may also possess significant antibacterial effects.
Antidiabetic Activity
Triazolo[4,3-a]pyrazines have been investigated for their potential in diabetes management. The pharmacophore associated with these compounds has been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This mechanism is crucial for the development of new antidiabetic agents, as seen with sitagliptin phosphate, which incorporates a similar structural motif .
The biological activity of triazolo[4,3-a]pyrazine derivatives is often attributed to their ability to interact with key biological targets:
- DNA Gyrase Inhibition : Some studies indicate that these compounds can bind to DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication and transcription processes .
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding interactions with amino acid residues in target proteins, enhancing binding affinity and specificity.
Case Studies
- Antimicrobial Evaluation : A series of synthesized triazolo derivatives were evaluated for their antimicrobial properties using the microbroth dilution method. Compounds exhibiting significant activity were further analyzed for structure-activity relationships (SAR), revealing that electron-donating groups at specific positions enhanced antibacterial efficacy.
- Molecular Docking Studies : Computational studies have shown that certain derivatives can effectively dock into the active sites of bacterial enzymes such as DNA gyrase. This docking affinity correlates with observed biological activity, providing insights into the design of more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
